3-[(2-Methyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid
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Overview
Description
3-[(2-METHYL-3-PROPYL-4-QUINOLYL)SULFANYL]PROPANOIC ACID is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a methyl, propyl, and sulfanyl group, along with a propanoic acid moiety. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-METHYL-3-PROPYL-4-QUINOLYL)SULFANYL]PROPANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions:
Thioether Formation: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiol reagents.
Carboxylation: The propanoic acid moiety can be introduced through carboxylation reactions using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of 3-[(2-METHYL-3-PROPYL-4-QUINOLYL)SULFANYL]PROPANOIC ACID may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(2-METHYL-3-PROPYL-4-QUINOLYL)SULFANYL]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to tetrahydroquinoline using reducing agents like lithium aluminum hydride.
Substitution: The propanoic acid moiety can undergo esterification reactions with alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols, acid catalysts (e.g., sulfuric acid).
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Ester derivatives of propanoic acid.
Scientific Research Applications
3-[(2-METHYL-3-PROPYL-4-QUINOLYL)SULFANYL]PROPANOIC ACID has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the biological activities of quinoline derivatives.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions involving quinoline derivatives.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceutical Industry: It serves as a lead compound for the development of new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 3-[(2-METHYL-3-PROPYL-4-QUINOLYL)SULFANYL]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting DNA replication and transcription. The sulfanyl group may interact with thiol-containing enzymes, modulating their activity. Additionally, the propanoic acid moiety can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-METHYL-3-PROPYL-4-QUINOLYL)SULFANYL]PROPANOIC ACID: A closely related compound with similar structural features but different substitution patterns.
Quinoline-4-carboxylic acid: Another quinoline derivative with a carboxylic acid moiety, but lacking the sulfanyl group.
2-Propylquinoline: A simpler quinoline derivative with only a propyl group substitution.
Uniqueness
3-[(2-METHYL-3-PROPYL-4-QUINOLYL)SULFANYL]PROPANOIC ACID is unique due to the combination of its quinoline ring system, sulfanyl group, and propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C16H19NO2S |
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Molecular Weight |
289.4 g/mol |
IUPAC Name |
3-(2-methyl-3-propylquinolin-4-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C16H19NO2S/c1-3-6-12-11(2)17-14-8-5-4-7-13(14)16(12)20-10-9-15(18)19/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,18,19) |
InChI Key |
MWLFIZDWAIORPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=CC=CC=C2N=C1C)SCCC(=O)O |
Origin of Product |
United States |
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